Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate
Overview
Description
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary target of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR signaling pathway plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
The compound has high total clearance comparable to hepatic blood flow in rats . In oral dosing, it results in low exposure of plasma concentration and low oral bioavailability . These ADME properties impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion abilities of 4T1 cells .
Biochemical Analysis
Biochemical Properties
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting FGFRs, this compound can modulate these processes, potentially leading to therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. The modulation of cell signaling pathways, such as the FGFR signaling pathway, further underscores its impact on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with FGFRs results in the inhibition of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are critical for cell proliferation and survival, and their inhibition can lead to reduced tumor growth and increased apoptosis. The binding interactions and subsequent inhibition of these pathways highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on FGFRs over time . Prolonged exposure to the compound can lead to cellular adaptations, such as changes in gene expression and metabolic activity. These long-term effects are crucial for understanding the compound’s potential therapeutic applications and any associated risks.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, the compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, influencing the overall effects of the compound. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues also influences its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments by targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with various signaling molecules. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by gold or other catalysts .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while substitution reactions could introduce functional groups like halogens or alkyl groups onto the pyridine ring.
Scientific Research Applications
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the synthesis of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activities and are structurally related to pyrrolo[2,3-B]pyridines.
Uniqueness
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5-3-7(12)11-8(5)10-4-6/h2,4H,3H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNWTWTYMLDULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC(=O)C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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